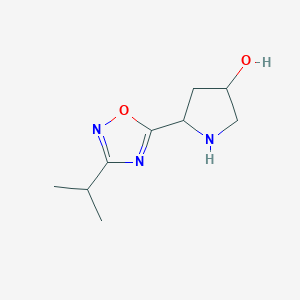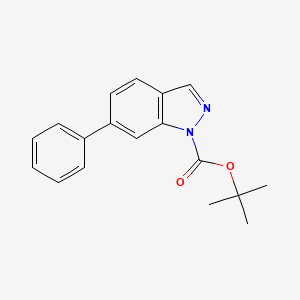
4-Fluoro-3-(methylthio)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 . It has a molecular weight of 186.01 and its IUPAC name is (4-fluoro-3-(methylthio)phenyl)boronic acid . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has also been reported . This approach allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(methylthio)phenylboronic acid is 1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 316.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.0±0.4 cm^3 .Applications De Recherche Scientifique
4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 .
Boronic acids, including 4-Fluoro-3-(methylthio)phenylboronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Boronic acids are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
-
Coupling Reactions Boronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . This is a common method used in organic synthesis to create carbon-carbon bonds .
-
Synthesis of Biologically Active Terphenyls Boronic acids are also used to make novel biologically active terphenyls . Terphenyls are a type of polycyclic aromatic hydrocarbon and have applications in various fields, including pharmaceuticals and materials science .
-
Suzuki Coupling The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that uses boronic acids as one of the reactants . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
-
Preparation of Lipophilic-tailed Monocationic Inhibitors This compound can be used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .
-
Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation It can also be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
-
Solvent Free Catalytic C-H Functionalization Reactions This boronic acid can be used in solvent free catalytic C-H functionalization reactions .
-
Homocoupling Reactions It can be used as a reactant in homocoupling reactions .
-
Suzuki-Miyaura Cross-coupling and Heck Reactions Under Air This compound can also be used in Suzuki-Miyaura cross-coupling and Heck reactions under air .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
(4-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJDAWNJZFHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methylthio)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}acetic acid](/img/structure/B1446419.png)








![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

